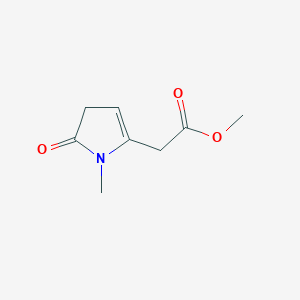
3-(Cyclohexylamino)propanohydrazide
Vue d'ensemble
Description
3-(Cyclohexylamino)propanohydrazide is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Cyclohexylamino)propanohydrazide can be represented by the SMILES notation: C1CCC(CC1)NCCC(=O)NN . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Synthesis and Combinatorial Chemistry
3-(Cyclohexylamino)propanohydrazide derivatives have applications in combinatorial chemistry. For example, an efficient synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids through a three-component condensation reaction has been reported. This process shows high performance with aromatic aldehydes, signifying the potential of these compounds in medicinal and biological sciences (Marandi, 2018).
Dissociation Constants and Buffer Applications
Research on the dissociation constants of derivatives like 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) is crucial for understanding their applications as buffers. The second dissociation constants (pK2 values) of CAPS and related compounds have been determined, indicating their usefulness as secondary standard buffers within specific pH ranges (Roy et al., 1997).
Potentiometric Determination in Various Media
The apparent dissociation constants of 3-(cyclohexylamino)propanohydrazide derivatives have been studied potentiometrically in different hydroorganic solvent media. These studies are critical for understanding the behavior of these compounds in various environments, potentially leading to diverse applications in chemistry and materials science (Orabi & Azab, 1997).
Catalytic Applications in Organic Synthesis
Studies have demonstrated the use of derivatives in catalytic processes, such as the palladium-catalyzed aerobic dehydrogenative aromatization of cyclohexanone imines to arylamines. This highlights their potential role in facilitating and optimizing synthetic pathways in organic chemistry (Hajra, Wei, & Yoshikai, 2012).
Biochemical and Medical Applications
In the biomedical field, certain 3-(cyclohexylamino)propanohydrazide derivatives have been synthesized and evaluated for their cytotoxicity against cancer and normal cell lines. This research is pivotal for developing new therapeutic agents (Mohareb, El-Sharkawy, & Al Farouk, 2019).
Propriétés
IUPAC Name |
3-(cyclohexylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-12-9(13)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKNPXSRPYMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)propanohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(3-Amino-4-chlorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385124.png)


